Rosacetol

Description

Historical Context and Early Chemical Investigations of 2,2,2-Trichloro-1-phenylethyl Acetate (B1210297)

The synthesis of 2,2,2-trichloro-1-phenylethyl acetate and related compounds has been documented in chemical literature for many decades. Early synthetic routes typically involved a two-stage process. google.com The first stage focused on the preparation of the precursor alcohol, α-(trichloromethyl)benzyl alcohol. Two primary methods were established for this:

Friedel-Crafts Reaction : This method involves the addition of trichloroacetaldehyde (chloral) to benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.comchemdad.comgoogle.com

Aldol-type Condensation : This alternative route involves the reaction of benzaldehyde (B42025) with chloroform (B151607) using a strong base such as potassium hydroxide (B78521). chemicalbook.comguidechem.comchemdad.com

The second stage was the esterification of the resulting α-(trichloromethyl)benzyl alcohol. google.com This was commonly achieved by reacting the alcohol with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. chemicalbook.comguidechem.comgoogle.com Early investigations noted that these multi-step processes could result in mixtures and that yields were often moderate, ranging from 30% to 80% for each step depending on the specific substrates and conditions. google.com These foundational studies established the fundamental chemistry of the compound and paved the way for its use, primarily driven by its olfactory properties. google.com

Significance of 2,2,2-Trichloro-1-phenylethyl Acetate in Modern Organic Chemistry Research

In contemporary organic chemistry, 2,2,2-trichloro-1-phenylethyl acetate is valued as a stable precursor and a useful intermediate. Its significance extends beyond its application in fragrances into synthetic and mechanistic studies.

The presence of the trichloromethyl group (-CCl₃) is crucial to its chemical reactivity. This strongly electron-withdrawing group enhances the electrophilic character of the molecule, making it a valuable component in certain synthetic pathways. It can participate in several types of chemical reactions, including:

Hydrolysis : The ester linkage can be cleaved to regenerate α-(trichloromethyl)benzyl alcohol and acetic acid.

Substitution Reactions : The compound can be a substrate for nucleophilic substitution reactions.

Precursor to Other Compounds : It is utilized as a starting material for the synthesis of other aromatic compounds.

Furthermore, the precursor alcohol, 2,2,2-trichloro-1-phenylethanol (B1294914), has gained importance in modern asymmetric synthesis. Chiral versions of this alcohol are used to create derivatives, such as N-sulfonyloxycarbamates, which act as reagents in stereoselective C-H amination and aziridination reactions, highlighting the broader relevance of this structural class in advanced organic synthesis. orgsyn.org

Scope and Objectives of Current Academic Research on 2,2,2-Trichloro-1-phenylethyl Acetate

Current research involving 2,2,2-trichloro-1-phenylethyl acetate is largely focused on process optimization and exploring its chemical behavior. A significant area of investigation is the development of more efficient and environmentally benign synthesis methods, particularly for industrial-scale production.

A key development in this area is the use of a solid superacid catalyst (SO₄²⁻/TiO₂) in a reaction rectification column. chemicalbook.com This process combines the esterification reaction and the removal of water (a byproduct) into a single, continuous operation. This technique shifts the reaction equilibrium towards the product, leading to significantly higher yields and purity. Research has focused on optimizing parameters such as feed ratios and temperature to maximize efficiency. chemicalbook.com

Another objective of current research is to fully characterize the compound's reaction pathways, including oxidation, reduction, and various substitution patterns. Mechanistic studies, including its interaction with olfactory receptors to elicit its characteristic rose-like scent, are also of interest. While much research has shifted towards biotechnological production of similar aroma compounds like 2-phenylethyl acetate via enzymatic processes, the robust stability and unique scent profile of 2,2,2-trichloro-1-phenylethyl acetate ensure its continued relevance in chemical research and industry. chemdad.comnih.govnih.gov

| Synthesis Method | Catalyst / Reagents | Conditions | Reported Yield / Purity |

| Traditional Acetylation | Acetic anhydride, pyridine (B92270) | Lengthy purification required | 85–90% purity |

| Mild Acetylation | Acetyl chloride, DMAP | 25°C, 2 hours | 92% conversion |

| Solid Superacid-Catalyzed Reaction Distillation | α-Trichloromethylbenzyl alcohol, glacial acetic acid, SO₄²⁻/TiO₂ catalyst | 80°C in a reaction rectification column | 98% yield, 99.5% purity |

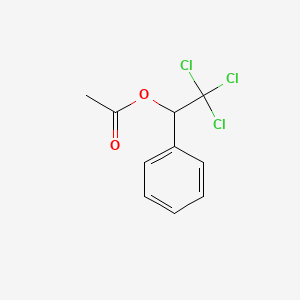

Structure

3D Structure

Propriétés

IUPAC Name |

(2,2,2-trichloro-1-phenylethyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3O2/c1-7(14)15-9(10(11,12)13)8-5-3-2-4-6-8/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRWZLOCPLZZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047725 | |

| Record name | 2,2,2-Trichloro-1-phenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Benzenemethanol, .alpha.-(trichloromethyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

90-17-5 | |

| Record name | Rosephenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosacetol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosacetol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-(trichloromethyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Trichloro-1-phenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloro-1-phenylethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSACETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VE62Y0O29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2,2,2 Trichloro 1 Phenylethyl Acetate

Established Synthetic Routes to 2,2,2-Trichloro-1-phenylethyl Acetate (B1210297)

The traditional synthesis of 2,2,2-Trichloro-1-phenylethyl acetate relies on several well-documented routes. These methods typically involve a two-step process: the synthesis of the precursor alcohol, α-(trichloromethyl)benzyl alcohol, followed by its esterification.

Esterification of α-(trichloromethyl)benzyl alcohol with acetic anhydride (B1165640) or acetyl chloride

A primary and direct method for synthesizing 2,2,2-Trichloro-1-phenylethyl acetate is the esterification of its precursor, α-(trichloromethyl)benzyl alcohol. chemicalbook.comchemdad.com This reaction is typically carried out using either acetic anhydride or acetyl chloride as the acetylating agent. google.compearson.com The reaction with acetic anhydride is a common example of this process. chemicalbook.comchemdad.com The mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the acetylating agent. pearson.comlibretexts.org

When using acetic anhydride, the reaction can be performed under catalyst- and solvent-free conditions at elevated temperatures. For instance, the complete conversion of benzyl (B1604629) alcohol to benzyl acetate with 100% selectivity can be achieved at 60°C after 7 hours. researchgate.net To facilitate the reaction, especially with a more complex alcohol like α-(trichloromethyl)benzyl alcohol, catalysts such as pyridine (B92270) or catalytic amounts of sulfuric acid are often employed to enhance the reaction rate and yield. google.com The use of acetyl chloride is also an effective method, where the highly reactive nature of the acid chloride facilitates the ester formation. pearson.com

Reaction of benzene (B151609) with chloral (B1216628) in the presence of a catalyst, followed by acetylation

This synthetic route involves a two-step process starting with the Friedel-Crafts alkylation of benzene. chemicalbook.comchemdad.com In the first step, benzene reacts with trichloroacetaldehyde (chloral) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemicalbook.comchemdad.com This reaction yields the intermediate, α-(trichloromethyl)benzyl alcohol. The reaction is typically conducted at low temperatures, between 0–5°C, to produce the alcohol in yields of 68–75%.

The subsequent step is the acetylation of the formed α-(trichloromethyl)benzyl alcohol. This is accomplished by reacting the alcohol with an acetylating agent, such as acetic anhydride, to yield the final product, 2,2,2-Trichloro-1-phenylethyl acetate. chemicalbook.comchemdad.com

Reaction of benzaldehyde (B42025) with chloroform (B151607) in the presence of potassium hydroxide (B78521), followed by acetylation

An alternative pathway to the intermediate α-(trichloromethyl)benzyl alcohol involves the reaction of benzaldehyde with chloroform. chemicalbook.comchemdad.com This condensation reaction is catalyzed by a strong base, such as potassium hydroxide (KOH). chemicalbook.comchemdad.comgoogle.com The reaction is typically carried out in an aqueous medium at temperatures between 60–70°C.

A significant challenge in this synthesis is the competing Cannizzaro reaction, where benzaldehyde undergoes disproportionation to form benzyl alcohol and benzoic acid. google.comchegg.com This side reaction can lead to lower yields of the desired trichloromethyl carbinol. google.com Despite this, yields for α-(trichloromethyl)benzyl alcohol can range from 65–70%. Following its formation, the alcohol is then acetylated to produce 2,2,2-Trichloro-1-phenylethyl acetate. chemicalbook.com

Friedel-Crafts reaction of hydrocarbons with trihalogenoacetaldehydes using Lewis acid catalysts, followed by esterification

This method is a more generalized version of the synthesis described in section 2.1.2 and represents a known two-stage process for preparing 1-phenyl-2,2,2-trihaloethanol esters. google.com The first stage is a Friedel-Crafts reaction between an aromatic hydrocarbon, such as benzene, and a trihalogenoacetaldehyde, like chloral. google.com This reaction is catalyzed by a Lewis acid, with aluminum chloride being a common choice, although others like iron(III) chloride or boron trifluoride can also be used. google.com This step produces the corresponding carbinol intermediate.

Advanced Synthetic Approaches and Innovations in 2,2,2-Trichloro-1-phenylethyl Acetate Production

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of 2,2,2-Trichloro-1-phenylethyl acetate, particularly through the use of advanced catalytic systems.

Utilization of Solid Superacid Catalysts (e.g., SO₄²⁻/TiO₂) in Esterification

A significant innovation in the production of 2,2,2-Trichloro-1-phenylethyl acetate is the use of solid superacid catalysts for the esterification of α-(trichloromethyl)benzyl alcohol. chemicalbook.com One such catalyst is sulfated titania (SO₄²⁻/TiO₂). chemicalbook.com This heterogeneous catalyst offers advantages over traditional homogeneous catalysts, such as ease of separation from the reaction mixture and potential for reuse.

In a specific application, α-(trichloromethyl)benzyl alcohol and glacial acetic acid are fed into a reaction rectification column containing the SO₄²⁻/TiO₂ catalyst. chemicalbook.com The esterification is carried out at 80°C, and the process can be run continuously, yielding a product with a high purity of 99.5%. chemicalbook.com Other solid acid catalysts, such as sulfated metal-incorporated MCM-48 mesoporous silicates, have also shown high efficiency and selectivity in the esterification of benzyl alcohol with acetic acid, demonstrating the potential of these materials for industrial applications. nih.gov The use of these catalysts can lead to high product yields and selectivity under relatively mild conditions. nih.govnih.gov

Table 1: Comparison of Synthetic Methods for 2,2,2-Trichloro-1-phenylethyl Acetate

| Method | Reactants | Catalyst/Reagents | Key Conditions | Yield/Purity | Scale |

|---|---|---|---|---|---|

| Benzene + Chloral, then Acetylation | Benzene, Chloral, Acetic Anhydride | AlCl₃, Pyridine | 0–5°C (alkylation), 25°C (esterification) | 68–75% (alcohol), 85% (ester) | Lab-scale |

| Benzaldehyde + Chloroform, then Acetylation | Benzaldehyde, Chloroform, Acetic Anhydride | KOH, DMAP | 60–70°C (condensation), 25°C (esterification) | 65–70% (alcohol), 90% (ester) | Pilot-scale |

| Esterification with Solid Superacid | α-(trichloromethyl)benzyl alcohol, Acetic Acid | SO₄²⁻/TiO₂ | 80°C | 99.5% Purity | Industrial, continuous |

Green Chemistry Principles in 2,2,2-Trichloro-1-phenylethyl Acetate Synthesis

The integration of green chemistry principles into the synthesis of 2,2,2-Trichloro-1-phenylethyl acetate focuses on reducing waste, using safer materials, and improving energy efficiency. acs.org A key development is the use of heterogeneous solid superacid catalysts, such as SO₄²⁻/TiO₂, for the esterification of α-(trichloromethyl)benzyl alcohol. chemicalbook.com This approach offers significant advantages over traditional homogeneous acid catalysts. The solid catalyst can be easily separated from the reaction mixture and recycled, minimizing waste and simplifying the purification process. acs.org

Industrial-scale trials have demonstrated the effectiveness of this green approach. In one pilot plant study, using a solid superacid catalyst in a continuous reaction rectification column for the esterification step led to a 98% recovery of unreacted alcohol and a 40% reduction in heating time due to efficient flash distillation. Furthermore, green chemistry encourages the replacement of hazardous starting materials. mun.ca While traditional syntheses may use benzene, which is a known carcinogen, research trends focus on developing pathways that avoid such toxic precursors. greenchemistry-toolkit.org Another core principle, atom economy, aims to maximize the incorporation of reactant atoms into the final product. acs.org The development of catalytic processes with high yields and minimal byproduct formation is central to achieving a higher atom economy in the production of 2,2,2-Trichloro-1-phenylethyl acetate. mun.ca

Chemoenzymatic Synthesis and Biocatalysis for 2,2,2-Trichloro-1-phenylethyl Acetate

Chemoenzymatic synthesis, which combines chemical steps with biological catalysis, presents a promising green alternative for producing esters like 2,2,2-Trichloro-1-phenylethyl acetate. While specific research on the biocatalytic synthesis of this exact compound is not widely documented, the methodology has been successfully applied to structurally similar esters, such as 2-phenethyl acetate. nih.govmdpi.com

This approach would typically involve the chemical synthesis of the precursor, α-(trichloromethyl)benzyl alcohol, followed by a highly selective enzymatic esterification step. Lipases are common biocatalysts for such reactions, with immobilized enzymes like Novozym 435 (Candida antarctica lipase (B570770) B) being widely used. mdpi.comscirp.org The advantages of biocatalysis include:

High Selectivity : Enzymes can react at specific sites on a molecule, often eliminating the need for protecting groups and reducing side reactions. acs.org

Mild Reaction Conditions : Enzymatic reactions are typically conducted in aqueous solutions or solvent-free systems at moderate temperatures (e.g., 40-60 °C), which reduces energy consumption and the use of volatile organic solvents. nih.govmdpi.com

Environmental Benefits : The use of water as a solvent and biodegradable catalysts makes the process more environmentally friendly. nih.gov

For analogous compounds, acyltransferases from organisms like Mycobacterium smegmatis have also been used, demonstrating high conversion rates (over 99%) in aqueous media. rsc.org Immobilizing the enzyme can further enhance its stability and selectivity, allowing for repeated use over multiple batches. nih.govrsc.org

Table 1: Optimized Conditions for Enzymatic Synthesis of Analogous Esters

| Parameter | 1-Phenylethyl Acetate Synthesis scirp.org | 2-Phenethyl Acetate Synthesis mdpi.com |

|---|---|---|

| Biocatalyst | Novozym 435 | Novozym 435 |

| Acyl Donor | Vinyl acetate | Ethyl acetate |

| Solvent | n-Hexane (Solvent System) | Solvent-Free System |

| Optimal Temperature | 60°C | 54.03°C |

| Substrate Concentration | 100 mmol/ml (1-phenylethanol) | 62.07 mM (2-phenethyl alcohol) |

| Yield/Conversion | 61.49% Yield | 99.01% Molar Conversion |

Reaction Mechanisms and Kinetics of 2,2,2-Trichloro-1-phenylethyl Acetate Formation

The formation of 2,2,2-Trichloro-1-phenylethyl acetate involves two critical reaction types: a Friedel-Crafts alkylation to create the core alcohol precursor, followed by an esterification reaction.

Mechanistic Investigations of Friedel-Crafts Alkylation in Precursor Synthesis

The precursor, α-(trichloromethyl)benzyl alcohol, is commonly synthesized via a Friedel-Crafts alkylation reaction. chemicalbook.com The classic method involves the reaction of benzene with chloral (trichloroacetaldehyde) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemicalbook.comnih.gov

The mechanism proceeds as a typical electrophilic aromatic substitution: nih.gov

Formation of the Electrophile : The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of chloral. This polarization enhances the electrophilicity of the carbonyl carbon, creating a potent electrophilic species.

Nucleophilic Attack : The π-electron system of the benzene ring acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Rearomatization : A base (such as the [AlCl₃(OH)]⁻ complex) abstracts a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring and yielding the chlorinated alcohol precursor after aqueous workup.

While effective, this method has drawbacks, including the use of stoichiometric quantities of the corrosive and water-sensitive AlCl₃ catalyst and the potential for over-alkylation or other side reactions. nih.govnih.gov Research has explored the use of other, more benign catalysts, such as iron(III) chloride, to mitigate these issues. nih.govnih.gov Trace amounts of byproducts like dichloromethyl and tetrachloro derivatives can also form during AlCl₃-catalyzed alkylation.

Esterification Reaction Kinetics and Thermodynamics

The final step in the synthesis is the esterification of α-(trichloromethyl)benzyl alcohol with an acetylating agent, typically acetic anhydride or acetic acid. chemicalbook.com This reaction is a nucleophilic acyl substitution. When catalyzed by a superacid like SO₄²⁻/TiO₂, the catalyst protonates the hydroxyl group of the alcohol. This converts the -OH into a better leaving group (-OH₂⁺), facilitating the nucleophilic attack by the carbonyl oxygen of acetic acid.

The reaction is an equilibrium process. To drive the reaction toward the product side and achieve high yields, the water formed as a byproduct must be continuously removed. In industrial settings, this is often accomplished using reaction distillation, where the water is removed from the reaction vessel as it is formed, thereby shifting the equilibrium according to Le Châtelier's principle. chemicalbook.com A pilot plant trial demonstrated that feeding the alcohol and acetic acid into a reaction rectification column at 80°C and continuously removing water allowed for the steady production of 2,2,2-Trichloro-1-phenylethyl acetate. chemicalbook.com

Table 2: Industrial Synthesis Data for Esterification

| Parameter | Value | Reference |

|---|---|---|

| Reactants | α-(Trichloromethyl)benzyl alcohol (2.21 kg), Glacial acetic acid (0.72 kg) | chemicalbook.com |

| Catalyst | SO₄²⁻/TiO₂ solid superacid | chemicalbook.com |

| Reaction Temperature | 80°C | chemicalbook.com |

| Process | Continuous reaction rectification | chemicalbook.com |

| Product Yield | 2.23 kg | chemicalbook.com |

| Product Purity | 99.5 wt% | chemicalbook.com |

Chemical Transformations and Reactivity of 2,2,2-Trichloro-1-phenylethyl Acetate

The reactivity of 2,2,2-Trichloro-1-phenylethyl acetate is largely dictated by its two main functional groups: the ester linkage and the trichloromethyl group.

Nucleophilic Substitution Reactions Involving the Trichloromethyl Group

The trichloromethyl (-CCl₃) group is a significant feature of the molecule's chemical character. The three highly electronegative chlorine atoms create a strong electron-withdrawing inductive effect. This makes the carbon atom of the trichloromethyl group electron-deficient and thus susceptible to attack by nucleophiles. Consequently, the compound can undergo nucleophilic substitution reactions at this position, although the ester group is often more reactive. The stability of the trichloromethyl group is notable, but under specific and often vigorous conditions, it can be substituted or transformed. Detailed pathways for such substitutions on this specific molecule are not extensively documented, but the inherent electrophilicity of the trichloromethyl carbon remains a key aspect of its potential reactivity.

Hydrolysis of the Ester Bond to α-(trichloromethyl)benzyl alcohol and acetic acid

The ester linkage in 2,2,2-trichloro-1-phenylethyl acetate is susceptible to hydrolysis, a fundamental reaction that cleaves the molecule into its constituent alcohol and carboxylic acid. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the reaction proceeds via a reversible mechanism. The process is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfers, the tetrahedral intermediate collapses, expelling the alcohol, α-(trichloromethyl)benzyl alcohol, and regenerating the acid catalyst to yield acetic acid. To drive the equilibrium towards the products, the hydrolysis is typically conducted with a large excess of water.

Base-catalyzed hydrolysis, or saponification, is an irreversible process. A hydroxide ion attacks the carbonyl carbon, and the subsequent elimination of the alkoxide leads to the formation of a carboxylic acid, which is immediately deprotonated by the basic conditions to form a carboxylate salt.

The general reaction is as follows: C₁₀H₉Cl₃O₂ + H₂O ⇌ C₈H₇Cl₃O + CH₃COOH

The primary products of this hydrolysis are α-(trichloromethyl)benzyl alcohol and acetic acid. This reaction is crucial for subsequent synthetic steps that require the free hydroxyl group of the alcohol.

Table 1: Conditions for Hydrolysis of 2,2,2-Trichloro-1-phenylethyl Acetate

| Catalyst | Reagents | Key Features |

|---|---|---|

| Acid (e.g., H₂SO₄, HCl) | Excess Water | Reversible reaction; equilibrium driven by excess water. |

| Base (e.g., NaOH, KOH) | Water | Irreversible reaction (saponification); forms carboxylate salt. |

Oxidation and Reduction Pathways of 2,2,2-Trichloro-1-phenylethyl Acetate

While direct oxidation and reduction pathways for 2,2,2-trichloro-1-phenylethyl acetate are not extensively documented, the reactivity of its hydrolysis product, α-(trichloromethyl)benzyl alcohol, provides significant insight into potential transformations. It is common for the ester to be hydrolyzed first to unmask the alcohol functionality for subsequent oxidation or reduction.

Oxidation: The secondary alcohol, α-(trichloromethyl)benzyl alcohol, can be oxidized to the corresponding ketone, 2,2,2-trichloroacetophenone. orgsyn.org This transformation is a key step in accessing other derivatives. Research has detailed the oxidation of racemic 2,2,2-trichloro-1-phenylethan-1-ol using various reagents. A classical method involves sodium dichromate and sulfuric acid in glacial acetic acid. orgsyn.org More modern procedures utilize a mixture of pyridinium (B92312) tribromide and a catalytic amount of a modified TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical, which is effective for oxidizing highly electrophilic halogenated alcohols. orgsyn.org

Reduction: Reduction pathways typically involve the ketone derivative, 2,2,2-trichloroacetophenone. This ketone can be reduced back to the alcohol, α-(trichloromethyl)benzyl alcohol. For instance, a green synthesis approach describes the reduction of 2,2,2-trichloroacetophenone using sodium borohydride (B1222165). This reaction is fundamental for synthesizing the alcohol precursor when starting from the ketone.

Table 2: Key Oxidation/Reduction Reactions of the α-(Trichloromethyl)benzyl Moiety

| Transformation | Starting Material | Reagents | Product |

|---|---|---|---|

| Oxidation | α-(Trichloromethyl)benzyl alcohol | Pyridinium tribromide, cat. TEMPO | 2,2,2-Trichloroacetophenone |

| Reduction | 2,2,2-Trichloroacetophenone | Sodium borohydride (NaBH₄) | α-(Trichloromethyl)benzyl alcohol |

Derivatization Strategies for 2,2,2-Trichloro-1-phenylethyl Acetate

As a stable precursor, 2,2,2-trichloro-1-phenylethyl acetate is a valuable starting point for the synthesis of other organic compounds, particularly in the fragrance industry. Derivatization can occur at several sites on the molecule.

Modification of the Ester Group: The acetate group can be replaced with other carboxylates through transesterification or by hydrolysis followed by re-esterification with a different acyl chloride or anhydride. An example includes the synthesis of 2,2,2-trichloro-1-phenylethyl isobutyrate. guidechem.com

Reactions at the Phenyl Ring: The aromatic phenyl ring can undergo electrophilic substitution reactions. Depending on the reaction conditions, substituents can be introduced onto the ring, leading to a wide array of derivatives. For example, 1-Fluoro-4-(2,2,2-trichloro-1-phenylethyl)benzene is a known derivative where a substitution has occurred on the benzene ring. guidechem.com

Modification of the Trichloromethyl Group: The bulky and electron-withdrawing trichloromethyl group significantly influences the molecule's reactivity. While reactions involving this group are less common, it can participate in certain substitution reactions.

Stereoselective Reactions Involving 2,2,2-Trichloro-1-phenylethyl Acetate and its Chiral Derivatives

The chiral center at the benzylic carbon of 2,2,2-trichloro-1-phenylethyl acetate allows for the exploration of stereoselective synthesis, a critical field in modern chemistry. The development of enantiomerically pure derivatives is of significant interest for applications in asymmetric catalysis and as chiral building blocks.

A key strategy involves the preparation and use of chiral derivatives. For example, the enantiomerically pure alcohol, (R)-2,2,2-trichloro-1-phenylethan-1-ol, serves as a precursor to a range of chiral reagents. orgsyn.org This chiral alcohol can be synthesized via the stereoselective reduction of 2,2,2-trichloroacetophenone using catecholborane in the presence of a chiral oxazaborolidine catalyst, such as the (S)-CBS-Bu catalyst, achieving high enantiomeric excess (94% ee). orgsyn.org

This chiral alcohol can then be converted into other useful derivatives. One notable example is its transformation into (R)-2,2,2-trichloro-1-phenylethyl (methylsulfonyl)oxycarbamate. This N-sulfonyloxycarbamate is a powerful electrophilic nitrogen reagent used as a metal nitrene precursor. It facilitates highly stereoselective reactions, including C-H amination, thioether amination, and aziridination when used with specific rhodium catalysts like Rh₂(S)-nttl}₄. orgsyn.org

Furthermore, enzymatic kinetic resolution represents another powerful method for accessing chiral forms of related compounds. Lipases, such as Novozym 435, have been used to catalyze the kinetic resolution of racemic 1-phenylethanol (B42297) through stereoselective acetylation with acyl donors like vinyl acetate. scirp.org This process selectively produces one enantiomer of the acetate, leaving the other enantiomer of the alcohol unreacted, thus separating the racemic mixture into its constituent enantiomers. nih.gov

Table 3: Examples of Stereoselective Reactions

| Reaction Type | Chiral Substrate/Reagent | Catalyst/Enzyme | Product | Significance |

|---|---|---|---|---|

| Asymmetric Reduction | 2,2,2-Trichloroacetophenone | (S)-CBS-Bu, Catecholborane | (R)-2,2,2-Trichloro-1-phenylethan-1-ol | Access to enantiopure alcohol precursor. |

| C-H Amination | Various hydrocarbons | Rh₂(S)-nttl}₄ | Chiral amines | Formation of C-N bonds with high stereocontrol. |

| Aziridination | Alkenes | Rh₂(S)-nttl}₄ | Chiral aziridines | Synthesis of valuable chiral building blocks. |

| Kinetic Resolution | Racemic 1-phenylethanol | Novozym 435 Lipase | (R)-1-phenylethyl acetate | Separation of enantiomers via selective enzymatic reaction. |

Analytical Methodologies for 2,2,2 Trichloro 1 Phenylethyl Acetate in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to assessing the purity of 2,2,2-Trichloro-1-phenylethyl acetate (B1210297) and separating it from precursors, byproducts, or complex mixtures. High-performance liquid chromatography and gas chromatography are the principal techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of 2,2,2-Trichloro-1-phenylethyl acetate. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity. Due to the phenyl group, the compound possesses a chromophore that allows for straightforward detection using a UV detector.

One established method utilizes a specialized reverse-phase column with low silanol (B1196071) activity to achieve efficient separation. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an acidic aqueous solution. This liquid chromatography method is scalable and can be adapted for the isolation of impurities in preparative separation applications.

Table 1: Example HPLC Conditions for 2,2,2-Trichloro-1-phenylethyl Acetate Analysis This table is generated based on data from a reverse-phase HPLC method.

| Parameter | Value/Description |

| Column Type | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV Spectroscopy |

| Notes | For applications compatible with mass spectrometry (MS), formic acid can be used as a substitute for phosphoric acid. |

Gas Chromatography (GC) for Purity Analysis

Gas Chromatography (GC) is extensively used for the analysis of volatile and semi-volatile compounds like 2,2,2-Trichloro-1-phenylethyl acetate and is a primary tool for purity assessment. The NIST (National Institute of Standards and Technology) Chemistry WebBook confirms the availability of GC data for this compound. nist.gov In research settings, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification.

Studies involving the screening of environmental or commercial samples have successfully identified 2,2,2-Trichloro-1-phenylethyl acetate in recycled plastics and indoor dust. unizar.es In one such analysis using GC coupled to high-resolution mass spectrometry, the compound was detected with a retention time of 23.56 minutes. unizar.es Quantification is typically performed using an external standard calibration method after sample extraction.

Chiral Chromatography for Enantiomeric Ratio Determination

2,2,2-Trichloro-1-phenylethyl acetate possesses a single stereocenter at the benzylic carbon attached to the acetate group, meaning it exists as a pair of enantiomers. While specific studies on the chiral separation of this exact compound are not prevalent in public literature, the methodology for resolving such chiral molecules is well-established. Chiral chromatography, using either GC or HPLC with a chiral stationary phase (CSP), is the definitive method for separating enantiomers and determining the enantiomeric ratio.

The analysis would be analogous to that of similar chiral aromatic alcohols and esters. For instance, chiral GC columns, such as those containing derivatized cyclodextrin (B1172386) (e.g., Rt-βDEX), are effective in separating the enantiomers of related compounds like 1-phenylethanol (B42297). This indicates that a similar approach would likely be successful for resolving the enantiomers of 2,2,2-Trichloro-1-phenylethyl acetate.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2,2,2-Trichloro-1-phenylethyl acetate. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy confirms the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules. While detailed spectral assignments are often found in proprietary industrial documents, the expected signals for 2,2,2-Trichloro-1-phenylethyl acetate can be predicted based on its structure. Patent literature concerning fragrance compounds frequently references the use of ¹H and ¹³C NMR for characterization. google.com

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the single methine (CH) proton, and the methyl (CH₃) protons of the acetate group. In the ¹³C NMR spectrum, separate resonances would appear for the carbonyl carbon, the quaternary carbon bonded to the three chlorine atoms, the methine carbon, the aromatic carbons, and the acetate's methyl carbon.

Table 2: Predicted NMR Spectral Data for 2,2,2-Trichloro-1-phenylethyl Acetate This table outlines the expected signals in ¹H and ¹³C NMR spectra based on the compound's chemical structure.

| Spectrum | Predicted Signal | Corresponding Protons/Carbons |

| ¹H NMR | Multiplet | ~5H, Aromatic ring (C₆H₅) |

| Singlet | 1H, Benzylic methine (-CH) | |

| Singlet | 3H, Acetate methyl (CH₃) | |

| ¹³C NMR | Resonance | 1C, Ester carbonyl (C=O) |

| Resonances | Aromatic carbons (C₆H₅) | |

| Resonance | 1C, Quaternary carbon (-CCl₃) | |

| Resonance | 1C, Benzylic methine (-CH) | |

| Resonance | 1C, Acetate methyl (CH₃) |

Infrared (IR) Spectroscopy (FTIR, ATR-IR, Vapor Phase IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The PubChem database confirms that various IR spectra, including those from FTIR (using NUJOL Mull or ATR) and vapor phase techniques, are available for 2,2,2-Trichloro-1-phenylethyl acetate. nih.gov The NIST WebBook also provides access to its gas-phase IR spectrum. nist.gov These methods are crucial for verifying the key structural features of the ester.

The spectrum is characterized by several key absorption bands. A strong absorption corresponding to the carbonyl (C=O) stretch of the ester group is one of the most prominent features. Other significant bands include those for the C-O stretches of the ester, C-H stretches of the aromatic ring, and strong absorptions from the C-Cl bonds of the trichloromethyl group.

Table 3: Characteristic Infrared Absorption Bands for 2,2,2-Trichloro-1-phenylethyl Acetate This table lists the principal functional groups and their expected absorption regions in the IR spectrum.

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 1750-1735 | C=O Stretch | Ester |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1000 | C-O Stretch | Ester |

| 800-600 | C-Cl Stretch | Trichloromethyl Group |

Mass Spectrometry (MS, HRMS, ESI+) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the analysis of 2,2,2-Trichloro-1-phenylethyl acetate, providing definitive data on its molecular weight and structural characteristics through fragmentation analysis. The compound has a molecular formula of C₁₀H₉Cl₃O₂ and a molecular weight of approximately 267.53 g/mol . nist.govalfa-chemistry.com

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which for 2,2,2-Trichloro-1-phenylethyl acetate is 265.966813 Da. alfa-chemistry.com This high precision is critical for confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

Electron Ionization (EI) is a common technique used to generate mass spectra for this compound, and data is available in resources like the NIST Mass Spectrometry Data Center. nist.govnih.gov In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint that aids in structural elucidation. For esters like 2,2,2-Trichloro-1-phenylethyl acetate, characteristic fragmentation includes α-cleavage adjacent to the carbonyl group. whitman.edujove.comlibretexts.org

Key fragmentation pathways for 2,2,2-Trichloro-1-phenylethyl acetate would likely involve:

Cleavage of the C-O bond, leading to the formation of an acylium ion [CH₃CO]⁺.

Loss of the acetate group to yield a [C₈H₆Cl₃]⁺ fragment.

Cleavage of the bond between the phenyl group and the substituted ethyl group.

Loss of the trichloromethyl radical (·CCl₃).

Electrospray Ionization (ESI) is a softer ionization technique, often used in conjunction with liquid chromatography (LC-MS). drugtargetreview.com In positive ion mode (ESI+), it typically generates protonated molecules [M+H]⁺. This method is particularly useful for confirming the molecular weight with minimal fragmentation, which is advantageous when analyzing complex mixtures or when the primary goal is quantification. europeanpharmaceuticalreview.com

Table 1: Predicted Mass Spectrometry Fragments for 2,2,2-Trichloro-1-phenylethyl acetate

| Fragment Ion | Proposed Structure | Nominal m/z |

| [C₁₀H₉Cl₃O₂]⁺ | Molecular Ion (M⁺) | 266/268/270 |

| [C₈H₆Cl₃]⁺ | [M - OCOCH₃]⁺ | 207/209/211 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

| [CH₃CO]⁺ | Acylium ion | 43 |

Note: The presence of three chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl/³⁷Cl).

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state. anton-paar.com For a molecule like 2,2,2-Trichloro-1-phenylethyl acetate, which is a white crystalline solid, X-ray crystallography would be the ideal method for absolute structural confirmation. chemicalbook.com

The process involves irradiating a single crystal of the compound with a beam of X-rays. wikipedia.org The resulting diffraction pattern is recorded and analyzed to generate a three-dimensional electron density map of the crystal, from which the atomic positions can be determined. numberanalytics.comnumberanalytics.com

While the compound is known to be a crystalline substance, a search of publicly available scientific literature and crystallographic databases did not yield a specific solved crystal structure for 2,2,2-Trichloro-1-phenylethyl acetate. Should such a study be undertaken, it would provide invaluable data on the molecule's solid-state conformation, including the orientation of the phenyl ring relative to the acetate group and the stereochemistry at the chiral center.

Advanced hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex samples containing 2,2,2-Trichloro-1-phenylethyl acetate, such as in fragrance formulations. iltusa.commostwiedzy.pl

LC-MS and UPLC-MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are the premier techniques for the separation, identification, and quantification of non-volatile or thermally labile compounds like 2,2,2-Trichloro-1-phenylethyl acetate. researchgate.netalwsci.com These methods are widely used in the analysis of fragrance and flavor components. mostwiedzy.plmdpi.com

A typical analytical approach involves reverse-phase chromatography. For instance, the compound can be analyzed using a mobile phase consisting of acetonitrile and water. nih.gov For MS-compatible methods, an acid modifier like formic acid is used instead of non-volatile acids such as phosphoric acid. nih.gov The use of UPLC systems, which employ columns with smaller particle sizes (e.g., sub-2 µm), allows for significantly faster analysis times and improved resolution compared to traditional HPLC. mdpi.com

These techniques are highly sensitive and selective, making them suitable for trace-level analysis and for impurity profiling in raw materials and finished products. europeanpharmaceuticalreview.com

Table 2: Illustrative LC-MS/UPLC-MS Conditions for Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 2.1 mm x 100 mm) |

| Particle Size | < 3 µm (for UPLC) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection | Full Scan or Selected Ion Monitoring (SIM) |

Computational and Theoretical Studies on 2,2,2 Trichloro 1 Phenylethyl Acetate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to determine the electronic structure of a molecule, which governs its geometry, stability, and reactivity. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 2,2,2-Trichloro-1-phenylethyl acetate (B1210297), DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict various molecular properties. These include optimized molecular geometry, bond lengths, bond angles, and the distribution of electronic charge.

Such calculations are critical for understanding the molecule's stability and the nature of its chemical bonds. For instance, DFT can elucidate the electronic effects of the bulky, electron-withdrawing trichloromethyl group and the phenyl ring on the ester functionality. This information is foundational for predicting the molecule's reactivity and interaction with other chemical species.

| Parameter | Description | Predicted Value (Typical) |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond in the acetate group. | ~1.21 Å |

| C-Cl Bond Length | Average length of the carbon-chlorine bonds in the trichloromethyl group. | ~1.78 Å |

| O-C-C Angle | Bond angle of the ester linkage to the chiral carbon. | ~109.5° |

| Dipole Moment | Measure of the molecule's overall polarity. | ~2.5 - 3.5 D |

Note: Values are illustrative, based on typical results from DFT calculations on similar organic molecules.

Due to rotation around its single bonds, 2,2,2-Trichloro-1-phenylethyl acetate can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers between them. The collection of all possible conformations and their corresponding energies forms the molecule's potential energy landscape.

The internal rotation around the C-C and C-O single bonds generates different conformers, such as staggered and eclipsed forms. Theoretical calculations can map the energy changes during these rotations to identify the most energetically favorable structures, which are typically those that minimize steric hindrance between bulky groups like the phenyl and trichloromethyl moieties. Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it interacts with biological receptors, such as olfactory receptors in the case of fragrance compounds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements, vibrations, and conformational changes of 2,2,2-Trichloro-1-phenylethyl acetate in different environments, such as in a solvent or interacting with a surface.

These simulations are valuable for exploring the conformational landscape in a dynamic context and understanding how environmental factors like temperature and solvent affect the molecule's flexibility and preferred shapes. For fragrance applications, MD can be used to simulate the diffusion of the molecule from a medium, providing insights into its release profile and longevity. wpmucdn.com

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry and is also applied to fragrance science. researchgate.net SAR studies establish a connection between the chemical structure of a molecule and its biological activity or a specific property, such as odor. researchgate.netbmvfragrances.com By systematically modifying the structure of a lead compound and observing the resulting changes in activity, researchers can identify the key structural features responsible for a desired effect. researchgate.net

For 2,2,2-Trichloro-1-phenylethyl acetate, SAR models could be developed to explore how changes to its structure affect its characteristic rose-like scent. This often involves creating quantitative structure-activity relationship (QSAR) models, which are mathematical equations that correlate structural descriptors with activity. acs.orgacs.org These predictive models can then be used to design new molecules with potentially enhanced or modified fragrance profiles, accelerating the discovery of new scent ingredients. acs.org

| Structural Modification | Hypothesized Effect on Fragrance Profile | Rationale |

|---|---|---|

| Replace -CCl₃ with -CF₃ | May alter scent character, potentially making it more ethereal or sharp. | Fluorine is highly electronegative but smaller than chlorine, changing both steric and electronic properties. |

| Replace Phenyl with Cyclohexyl | Likely to weaken or remove the rosy character, shifting towards a more fruity or waxy note. | Removes the aromatic ring system, which is often crucial for specific floral notes. |

| Replace Acetate with Propionate | May introduce a slightly fruity nuance to the existing rose scent. | Increasing the alkyl chain length of the ester can modify volatility and receptor interaction. |

Computational Toxicology and Environmental Fate Prediction

Computational toxicology uses computer models to predict the potential adverse effects of chemicals on human health and the environment. azolifesciences.comnih.gov These in silico models can rapidly screen compounds for potential hazards, reducing the need for extensive and costly experimental testing. azolifesciences.com For 2,2,2-Trichloro-1-phenylethyl acetate, QSAR models can be used to predict various toxicity endpoints, such as skin sensitization, based on its structural features and comparison to databases of known toxicants. nih.gov

Similarly, computational models are used to predict a chemical's environmental fate—what happens to it when released into the environment. researchgate.net These models use physicochemical properties, many of which can be calculated computationally, to estimate processes like persistence, bioaccumulation, and transport. nih.gov As an organochlorine compound, the environmental behavior of 2,2,2-Trichloro-1-phenylethyl acetate is of particular interest, and models can predict its likely distribution in air, water, and soil. nih.govdefra.gov.uk

| Property | Predicted Value | Implication for Environmental Fate |

|---|---|---|

| LogP (Octanol-Water Partition Coeff.) | ~3.5 - 3.7 | Indicates a tendency to partition into organic matter and lipids, suggesting potential for bioaccumulation. |

| Water Solubility | ~16.56 mg/L at 25°C | Low solubility in water suggests it will likely adsorb to soil and sediment rather than remain in the water column. |

| Vapor Pressure | ~0.13 Pa at 25°C | Low volatility suggests it is not likely to undergo significant long-range atmospheric transport. |

Research Applications and Potential of 2,2,2 Trichloro 1 Phenylethyl Acetate

Applications in Organic Synthesis as a Precursor or Reagent

2,2,2-Trichloro-1-phenylethyl acetate (B1210297), also known as α-(trichloromethyl)benzyl acetate, serves as a valuable precursor and reagent in various organic synthesis applications. Its utility stems from its specific chemical structure, which includes a reactive trichloromethyl group and an acetate functional group. The compound is typically synthesized from its corresponding alcohol, α-(trichloromethyl)benzyl alcohol, through an acetylation reaction, often using acetic anhydride (B1165640). This precursor alcohol can be prepared through methods such as the addition of chloral (B1216628) to benzene (B151609) or the reaction of benzaldehyde (B42025) with chloroform (B151607). chemicalbook.comguidechem.com The stability of 2,2,2-trichloro-1-phenylethyl acetate makes it a practical component in multi-step synthetic processes.

One industrial-scale synthesis method involves the use of a solid superacid catalyst (SO₄²⁻/TiO₂) in a reaction rectification column. In this process, α-trichloromethylbenzyl alcohol and glacial acetic acid are reacted at approximately 80°C. This continuous process allows for the simultaneous formation and distillation of the product, achieving high purity (99.5%) and yield (98%).

Table 1: Synthesis Parameters for 2,2,2-Trichloro-1-phenylethyl Acetate

| Parameter | Value/Condition | Source |

|---|---|---|

| Precursor Alcohol | α-(Trichloromethyl)benzyl alcohol | |

| Acetylating Agent | Acetic anhydride or Acetyl chloride | guidechem.com |

| Catalyst (Industrial) | SO₄²⁻/TiO₂ solid superacid | |

| Reaction Temperature | 80°C | |

| Achieved Purity | 99.5% |

| Achieved Yield | 98% | |

The presence of the trichloromethyl group (-CCl₃) significantly influences the reactivity of 2,2,2-trichloro-1-phenylethyl acetate. This electron-withdrawing group enhances the electrophilic character of the adjacent benzylic carbon. This heightened electrophilicity makes the compound a useful participant in various synthetic pathways where reactions with nucleophiles are required. For instance, it can be involved in the synthesis of other aromatic compounds where the substitution of the acetate group or reactions involving the trichloromethyl moiety are key steps.

The parent alcohol of 2,2,2-trichloro-1-phenylethyl acetate, (±)-2,2,2-trichloro-1-phenylethan-1-ol, is a key starting material for the synthesis of chiral intermediates. orgsyn.org While the acetate itself is typically achiral (unless a specific enantiomer is prepared), it serves as a protecting group for the alcohol functionality. The racemic alcohol can be used in stereoselective reactions to produce chiral molecules. For example, it is a precursor in the synthesis of (R)-2,2,2-trichloro-1-phenylethyl (methylsulfonyl)oxycarbamate, an electrophilic nitrogen reagent used for stereoselective C-H amination and aziridination reactions. orgsyn.org The synthesis involves the asymmetric reduction of an intermediate ketone using reagents like (S)-CBS-Bu catalyst and catecholborane to create the chiral alcohol with high enantiomeric excess (94% ee). orgsyn.org This chiral alcohol is then converted to other useful chiral building blocks. orgsyn.org

Table 2: Example of Chiral Synthesis from a Related Precursor

| Reaction Type | Precursor | Key Reagents | Product | Application of Product | Source |

|---|---|---|---|---|---|

| Asymmetric Reduction | 2,2,2-Trichloroacetophenone | (S)-CBS-Bu, Catecholborane | (R)-2,2,2-Trichloro-1-phenylethan-1-ol | Precursor for chiral reagents | orgsyn.org |

| Amination/Aziridination | N/A (uses derivative) | (R)-2,2,2-trichloro-1-phenylethyl (methylsulfonyl)oxycarbamate | Chiral amines, aziridines | Chiral intermediates | orgsyn.org |

Biomedical and Biological Research Applications

In addition to its role in chemical synthesis, 2,2,2-trichloro-1-phenylethyl acetate is utilized in biological and biomedical research, primarily related to the sense of smell. medchemexpress.com

The distinct, rose-like odor of 2,2,2-trichloro-1-phenylethyl acetate makes it a useful tool in olfactory research. chemicalbook.com Understanding how the chemical structure of a molecule relates to its perceived scent is a fundamental goal in this field. This compound can be used as a standardized odorant in studies investigating the mechanisms of scent perception. biomedres.us Research in this area often explores the "stimulus-perception problem," which seeks to understand why different individuals or populations may perceive the same chemical compound differently. americanscientist.org By using monomolecular fragrances like 2,2,2-trichloro-1-phenylethyl acetate, researchers can control the chemical stimulus precisely to study the resulting sensory experience. americanscientist.org

The perception of smell begins with the interaction of an odorant molecule with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium. nih.gov The interaction of 2,2,2-trichloro-1-phenylethyl acetate with these receptors is its primary mechanism of action in producing a scent. Olfactory receptors are a large family of G protein-coupled receptors (GPCRs). biomedres.usfrontiersin.org

The canonical signaling pathway for most olfactory receptors involves the following steps:

An odorant molecule, such as 2,2,2-trichloro-1-phenylethyl acetate, binds to a specific olfactory receptor.

This binding activates the receptor, causing it to couple with an olfactory-specific G protein, Gα-olf. nih.gov

The activated Gα-olf stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

cAMP then binds to and opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations and depolarization of the neuron. nih.gov

This depolarization generates an action potential that travels to the brain, where the signal is processed and perceived as a specific smell. nih.gov

Studies using various odorants have shown that this signaling cascade can be complex, with one odorant potentially interacting with multiple receptors and one receptor potentially recognizing multiple odorants. biomedres.us Research on compounds like 2,2,2-trichloro-1-phenylethyl acetate contributes to the broader understanding of these promiscuous and combinatorial interactions that form the basis of our ability to distinguish a vast array of smells. biomedres.us

Table 3: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2,2,2-Trichloro-1-phenylethyl acetate | 90-17-5 | C₁₀H₉Cl₃O₂ |

| Acetic acid | 64-19-7 | C₂H₄O₂ |

| Acetic anhydride | 108-24-7 | C₄H₆O₃ |

| Acetyl chloride | 75-36-5 | C₂H₃ClO |

| Benzene | 71-43-2 | C₆H₆ |

| Benzaldehyde | 100-52-7 | C₇H₆O |

| Benzyl (B1604629) acetate | 140-11-4 | C₉H₁₀O₂ |

| Catecholborane | 274-07-7 | C₆H₅BO₂ |

| Chloral | 75-87-6 | C₂HCl₃O |

| Chloroform | 67-66-3 | CHCl₃ |

| (R)-2,2,2-trichloro-1-phenylethyl (methylsulfonyl)oxycarbamate | Not available | C₁₁H₁₂Cl₃NO₅S |

| 2,2,2-Trichloroacetophenone | 5130-56-3 | C₈H₅Cl₃O |

Antimicrobial Activity Investigations Against Pathogens

While direct and extensive research on the antimicrobial activity of 2,2,2-Trichloro-1-phenylethyl acetate against a wide range of pathogens is not heavily documented in publicly available literature, the field of medicinal chemistry has explored structurally related compounds for their potential bioactivity. Investigations into derivatives and analogous structures suggest that the presence of a chlorinated alkyl chain and an aromatic ring can be a basis for fungicidal properties.

Research into N-substituted-2-oxo-2-phenylethylsulfonamide derivatives, which share a phenyl group, has shown fungicidal activity against Botrytis cinerea. nih.gov Similarly, studies on other synthetic molecules containing chloro-substituted aromatic or heterocyclic rings have demonstrated inhibitory effects against various plant pathogens. For instance, derivatives of 3,4-dichloroisothiazole have shown moderate fungicidal activity against B. cinerea, R. solani, and S. sclerotiorum. mdpi.com

The general class of chlorinated organic compounds can exhibit biological activity, though this varies greatly with specific structure. For example, ethyl acetate extracts from various natural sources have been shown to inhibit pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, though the active compounds in these extracts are diverse and not directly related to 2,2,2-Trichloro-1-phenylethyl acetate. nih.govresearchgate.net Ceftobiprole, a cephalosporin (B10832234) antibiotic, is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, highlighting the efficacy of complex molecules in antimicrobial applications. nih.gov

The table below summarizes the observed activity of some related or analogous compounds, providing context for the potential, though unconfirmed, antimicrobial research avenues for 2,2,2-Trichloro-1-phenylethyl acetate.

| Compound Class/Derivative | Target Pathogen(s) | Observed Activity |

| N-substituted-2-oxo-2-phenylethylsulfonamides | Botrytis cinerea | Fungicidal activity demonstrated. nih.gov |

| 3,4-Dichloroisothiazole Derivatives | Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum | Moderate inhibition of radial growth (>60%). mdpi.com |

| 2-Oxocyclo-dodecylsulfonamide | Venturia nashicola, Fusarium graminearum | Good inhibitory activity reported. nih.gov |

Use as a Biochemical Reagent in Life Science Research

2,2,2-Trichloro-1-phenylethyl acetate, also known as α-(Trichloromethyl)benzyl acetate, is utilized as a biological material and organic compound in life science research. medchemexpress.com It is classified among biochemical assay reagents, indicating its role in various analytical and preparatory procedures in a laboratory setting. medchemexpress.com

The compound's stability and specific chemical properties make it suitable for certain applications. chemicalbook.comjnfuturechemical.com One of the key research applications involves its use in chromatography. 2,2,2-Trichloro-1-phenylethyl acetate can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also deemed suitable for pharmacokinetic studies, which track the metabolic fate of substances within an organism. sielc.com

Its primary documented commercial use is as a fixative in the fragrance industry, particularly for rose and cosmetic perfumes, where it acts as a harmonizer and provides a lasting scent. medchemexpress.comchemicalbook.comchembk.com This application, while not strictly a biochemical reagent use, relies on its chemical stability and low volatility, properties that are also valuable in controlled laboratory settings. chemicalbook.comchembk.com

Environmental Chemistry Research

Environmental Fate and Behavior Studies

Specific environmental fate and behavior studies on 2,2,2-Trichloro-1-phenylethyl acetate are scarce in scientific literature. However, its potential environmental distribution can be inferred from its physicochemical properties and by studying related chlorinated compounds.

2,2,2-Trichloro-1-phenylethyl acetate is a crystalline solid with very low solubility in water but is soluble in most perfume oils. chemicalbook.comchembk.com This low water solubility suggests that in aquatic environments, it would likely partition from the water column to sediment or organic matter. Its mobility in soil is expected to be low due to a high predicted octanol-water partition coefficient (LogP), which indicates a tendency to adsorb to soil particles rather than migrating with groundwater. chembk.com

Studies on other chlorinated hydrocarbons, such as 1,1,2,2-tetrachloroethane (B165197) (TeCA), show that these compounds are subject to degradation under specific environmental conditions, particularly in anaerobic sediments of wetlands. nih.govusgs.gov The fate of such compounds is heavily influenced by the biogeochemical conditions of the environment, including the presence of methanogenic or iron-reducing zones. nih.gov

| Property | Value/Description | Implication for Environmental Fate |

| Water Solubility | 16.56 mg/L at 25°C. chembk.com | Low mobility in aqueous systems; likely to adsorb to sediment/organic matter. |

| Appearance | White crystalline solid. chemicalbook.comchembk.com | Stable under normal conditions. jnfuturechemical.com |

| LogP | 3.535 at 25°C. chembk.com | High potential for bioaccumulation and adsorption to soil. |

| Vapor Pressure | 0.13 Pa at 25°C. chembk.com | Low volatility, suggesting long-range air transport is unlikely. |

Degradation Pathways in Environmental Matrices

The precise degradation pathways of 2,2,2-Trichloro-1-phenylethyl acetate in environmental matrices have not been explicitly detailed. However, based on its chemical structure, which features an ester linkage and a trichloromethyl group, potential degradation routes can be proposed by analogy to other well-studied chlorinated compounds like DDT and chlorinated ethanes.

Two primary reaction types are likely to govern its breakdown:

Hydrolysis: The ester bond is susceptible to hydrolysis, which would cleave the molecule into 2,2,2-Trichloro-1-phenylethanol (B1294914) and acetic acid. This reaction can be abiotic or microbially mediated by hydrolase enzymes. researchgate.netnih.gov

Reductive Dechlorination: The trichloromethyl group (-CCl₃) is a key site for degradation, particularly under anaerobic conditions found in sediments and contaminated groundwater. researchgate.net This process involves the sequential removal of chlorine atoms. For similar compounds like 1,1,2,2-tetrachloroethane, anaerobic degradation proceeds through dichloroelimination to form isomers of dichloroethylene and hydrogenolysis to form 1,1,2-trichloroethane. usgs.gov

Enzymes such as dehalogenases and dioxygenases, found in various microorganisms, are known to play a crucial role in the breakdown of persistent organic pollutants. researchgate.netnih.gov A complete mineralization pathway would involve the breakdown of the initial daughter products into simpler compounds like carbon dioxide and water.

Assessment of Environmental Impact of Chlorinated Compounds

2,2,2-Trichloro-1-phenylethyl acetate belongs to the broad class of chlorinated organic compounds, many of which are noted for their environmental persistence and potential for adverse ecological effects. While this specific compound is not widely monitored as a major pollutant, the general impacts of related chemicals provide a basis for assessing its potential environmental footprint.

The introduction of chlorinated compounds into the environment can lead to the formation of various disinfection by-products (DBPs) when they react with organic matter and other chemicals in water or soil. nih.govnih.gov Many DBPs are known to be more toxic than their parent compounds and can be cytotoxic, genotoxic, or mutagenic. nih.govnih.gov

Chlorinated compounds can be harmful to the flora and fauna of receiving water bodies. nih.gov For example, elevated chlorine concentrations in soil can be fatal to some plant species, and in aquatic systems, chlorinated by-products can disrupt microalgal communities, potentially leading to harmful cyanobacterial blooms that disrupt the ecosystem. nih.gov The persistence of some chlorinated hydrocarbons can also lead to bioaccumulation in food webs.

Material Science and Polymer Chemistry Applications

Based on available scientific and technical literature, there are no significant or well-documented applications for 2,2,2-Trichloro-1-phenylethyl acetate in the fields of material science or polymer chemistry. The compound is not typically used as a monomer for polymerization, a plasticizer, or as an additive to modify the properties of polymers. Its chemical structure does not lend itself readily to common polymerization reactions.

The primary and consistently reported application of this compound is in the fragrance industry, where it is valued for its fixative properties and its faint, lasting rose-like scent. medchemexpress.comchemicalbook.comchembk.com Its stability and compatibility with perfume oils are the key characteristics exploited in this context. chemicalbook.comchembk.com

Role as a Chemical Intermediate in Material Synthesis

2,2,2-Trichloro-1-phenylethyl acetate serves as a significant chemical intermediate in the synthesis of a variety of organic molecules, leveraging the reactivity conferred by its structural components. The compound is typically synthesized via the acetylation of α-(trichloromethyl)benzyl alcohol, a precursor that can be formed through methods such as the reaction of benzaldehyde with chloroform in the presence of potassium hydroxide (B78521) or the addition of chloral to benzene. chemicalbook.com Industrial-scale production has been optimized through processes like reaction rectification using a solid superacid catalyst (SO₄²⁻/TiO₂) to achieve high purity (99.5%) and yield (98%). chemicalbook.com

The primary role of 2,2,2-trichloro-1-phenylethyl acetate as an intermediate is in the production of fine chemicals, particularly in the fragrance and insecticide industries. Its stability and the presence of the trichloromethyl group make it a valuable precursor. chemicalbook.comchemicalbook.com

Detailed Research Findings:

Synthesis of Insecticides: A key application of this compound as an intermediate is in the preparation of substituted 1-phenyl-2,2,2-trihalogeno-ethanol esters, which are known to possess strong insecticidal properties. google.com The process involves the reaction of a complex alcoholate, formed from a substituted benzene and a halogenated aldehyde, with an acid halide or anhydride like acetyl chloride, demonstrating a pathway where the acetate moiety is introduced in the final step. google.com This highlights its role in building more complex molecules with specific biological activities.

Precursor for Stereoselective Reagents: The precursor to 2,2,2-trichloro-1-phenylethyl acetate, (±)-2,2,2-trichloro-1-phenylethan-1-ol, is used to synthesize advanced reagents for stereoselective chemistry. For instance, it is a starting material for (R)-2,2,2-trichloro-1-phenylethyl (methylsulfonyl)oxycarbamate. orgsyn.org This oxycarbamate is an electrophilic nitrogen source used in rhodium-catalyzed reactions to form carbon-nitrogen bonds, such as in aziridination and C-H amination reactions. orgsyn.org These reactions are fundamental in synthesizing chiral molecules, which are crucial in pharmaceutical and materials science. The stability and reactivity of the trichloromethylphenyl carbinyl core, which is central to 2,2,2-trichloro-1-phenylethyl acetate, are essential for these transformations.

While its application as a monomer for large-scale polymer synthesis is not widely documented, its function as a key building block for specialized, high-value organic compounds is well-established. Its utility primarily lies in leveraging the trichloromethylphenyl carbinyl acetate structure to introduce this moiety into larger, more complex molecules with desired functionalities.

Analytical Chemistry Method Development and Validation

The accurate quantification and qualification of 2,2,2-trichloro-1-phenylethyl acetate in various matrices, from raw materials to finished products, necessitates the development and validation of robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a primary technique employed for this purpose due to its specificity, sensitivity, and versatility.

Method development for 2,2,2-trichloro-1-phenylethyl acetate often involves a reverse-phase (RP) approach. A notable method utilizes a Newcrom R1 HPLC column, which has low silanol (B1196071) activity, making it suitable for analyzing such compounds. researchgate.netsielc.com The mobile phase for this separation is typically a mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid to ensure good peak shape and retention. researchgate.netsielc.com For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid is replaced with a volatile alternative such as formic acid. researchgate.netsielc.com These methods are designed to be scalable, allowing for their use in both analytical quantification and larger-scale preparative separation for isolating impurities. sielc.com

Method Validation Parameters:

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process as per guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.netresearchgate.netbirzeit.edu This ensures the method is accurate, precise, and specific for the analyte .

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. birzeit.edu

Linearity and Range: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a specific range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be greater than 0.999. researchgate.netbirzeit.edu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovered is calculated. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

Precision is reported as the Relative Standard Deviation (RSD). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. birzeit.edu